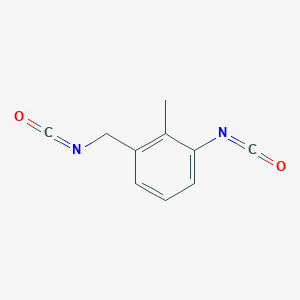
1-Isocyanato-3-(isocyanatomethyl)-2-methylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Isocyanato-3-(isocyanatomethyl)-2-methylbenzene is an organic compound belonging to the class of isocyanates. It is characterized by the presence of two isocyanate groups attached to a benzene ring, with one of the isocyanate groups being substituted at the methyl position. This compound is known for its reactivity and is used in various industrial applications, particularly in the production of polymers and coatings .
Preparation Methods
The synthesis of 1-Isocyanato-3-(isocyanatomethyl)-2-methylbenzene typically involves the reaction of 3-methylbenzyl chloride with phosgene to form the corresponding isocyanate. The reaction conditions often require the use of a solvent such as toluene and a catalyst to facilitate the reaction. Industrial production methods may involve continuous flow processes to ensure high yield and purity of the product .
Chemical Reactions Analysis
1-Isocyanato-3-(isocyanatomethyl)-2-methylbenzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ureas or carbamates.
Reduction: Reduction reactions typically yield amines.
Substitution: The isocyanate groups can undergo nucleophilic substitution reactions with alcohols, amines, and water to form urethanes, ureas, and carbamic acids, respectively. Common reagents used in these reactions include hydrogen gas for reduction, and alcohols or amines for substitution reactions.
Scientific Research Applications
1-Isocyanato-3-(isocyanatomethyl)-2-methylbenzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of various polymers and resins.
Biology: It is employed in the modification of biomolecules for research purposes.
Medicine: It is used in the development of drug delivery systems and medical coatings.
Industry: It is widely used in the production of coatings, adhesives, and sealants due to its reactivity and ability to form strong bonds
Mechanism of Action
The mechanism of action of 1-Isocyanato-3-(isocyanatomethyl)-2-methylbenzene involves the reactivity of its isocyanate groups. These groups can react with nucleophiles such as alcohols, amines, and water, leading to the formation of urethanes, ureas, and carbamic acids. The molecular targets include hydroxyl and amino groups present in various substrates, facilitating the formation of strong covalent bonds .
Comparison with Similar Compounds
1-Isocyanato-3-(isocyanatomethyl)-2-methylbenzene can be compared with other isocyanates such as:
Hexamethylene diisocyanate (HDI): Used in the production of polyurethanes with high flexibility.
Toluene diisocyanate (TDI): Known for its use in flexible foam production.
Isophorone diisocyanate (IPDI): Used in coatings with high UV resistance. The uniqueness of this compound lies in its specific substitution pattern on the benzene ring, which imparts distinct reactivity and properties compared to other isocyanates .
Properties
CAS No. |
88484-07-5 |
|---|---|
Molecular Formula |
C10H8N2O2 |
Molecular Weight |
188.18 g/mol |
IUPAC Name |
1-isocyanato-3-(isocyanatomethyl)-2-methylbenzene |
InChI |
InChI=1S/C10H8N2O2/c1-8-9(5-11-6-13)3-2-4-10(8)12-7-14/h2-4H,5H2,1H3 |
InChI Key |
YTNLJSWROFVQLY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1N=C=O)CN=C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,6-Bis[(propan-2-yl)oxy]oxane](/img/structure/B14380277.png)
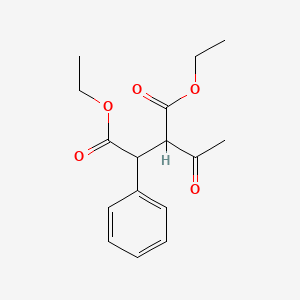
![1-[(1-Cyclohexyl-2-methylpropan-2-yl)oxy]-4-nitrobenzene](/img/structure/B14380285.png)
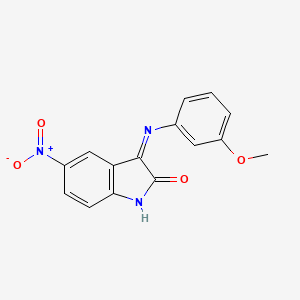
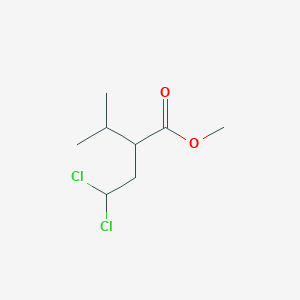

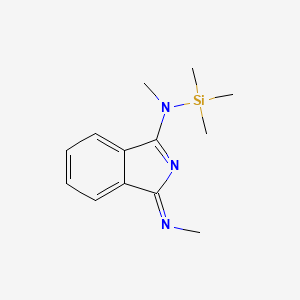
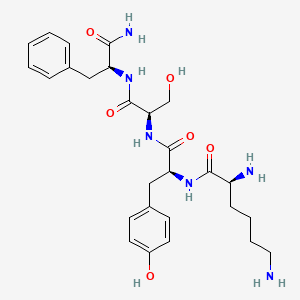
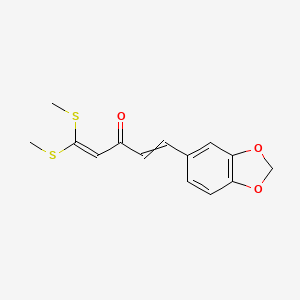
![N-Benzyl-N-butyl-4-[(2-chlorocyclohexyl)oxy]butan-1-amine](/img/structure/B14380361.png)
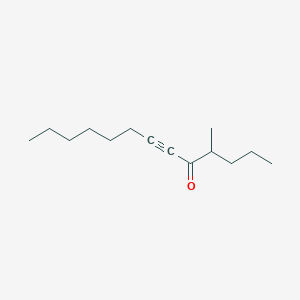
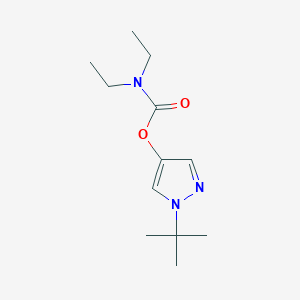
![1-[(2-Ethyl-2-methyl-1,3-dioxolan-4-yl)methyl]-1H-pyrazole](/img/structure/B14380386.png)
![1,1'-[Hexane-1,6-diylbis(oxy)]bis(3-aminopropan-2-ol)](/img/structure/B14380394.png)
